molecular formula C26H23F2N3O3S B11599722 N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11599722
M. Wt: 495.5 g/mol
InChI Key: NJNVIQAXAJQRKS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions are used to form the imidazolidinone ring, typically involving the reaction of amines with carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Thioethers: Formed through reduction reactions.

    Nitrated or Halogenated Derivatives: Formed through electrophilic substitution reactions.

Scientific Research Applications

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
  • N-(4-fluorophenyl)-2-{3-[2-(4-bromophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Uniqueness

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is unique due to the presence of multiple fluorophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of fluorine and methoxy groups can influence the compound’s electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H23F2N3O3S

Molecular Weight

495.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H23F2N3O3S/c1-34-22-12-10-21(11-13-22)31-25(33)23(16-24(32)29-20-8-6-19(28)7-9-20)30(26(31)35)15-14-17-2-4-18(27)5-3-17/h2-13,23H,14-16H2,1H3,(H,29,32)

InChI Key

NJNVIQAXAJQRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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